2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide
Description
2-(4-(1-(2-Fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide is a synthetic compound featuring a 2-fluorophenyl-substituted imidazole core linked to an N-phenylacetamide group via a piperazine bridge. This structure combines key pharmacophoric elements: the fluorophenyl group enhances lipophilicity and receptor binding, the imidazole ring contributes to hydrogen bonding, and the piperazine-acetamide moiety may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-18-8-4-5-9-19(18)27-11-10-23-21(27)26-14-12-25(13-15-26)16-20(28)24-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFIEOJGWSDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor. This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s conformation and reducing its activity.
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, the compound can disrupt these pathways, potentially leading to downstream effects such as altered nucleotide synthesis and adenosine regulation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs. This results in reduced uridine uptake, which can affect nucleotide synthesis and adenosine regulation.
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Biological Activity
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide, a compound featuring a complex structure with both imidazole and piperazine moieties, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 246.29 g/mol. It features a piperazine ring substituted with a 2-fluorophenyl group and an imidazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C13H15FN4 |
| Molecular Weight | 246.29 g/mol |
| CAS Number | 1019108-42-9 |
| IUPAC Name | This compound |
The compound acts primarily as a positive allosteric modulator (PAM) for various receptors, particularly within the GABA-A receptor family. Studies have indicated that similar compounds can enhance GABAergic transmission by stabilizing the receptor in an active conformation, thereby increasing the efficacy of GABA at the synapse .
Receptor Interactions
Research has shown that derivatives of imidazole and piperazine structures can interact with multiple neurotransmitter systems. The specific interactions of this compound include:
- GABA-A Receptors : Enhances receptor activity, potentially useful in treating anxiety and seizure disorders.
- Histamine H4 Receptors : Modulates immune responses and inflammation .
Antidepressant and Anxiolytic Effects
Preclinical studies have suggested that compounds with similar scaffolds exhibit antidepressant and anxiolytic properties. For instance, analogs have been shown to reduce anxiety-like behaviors in rodent models, indicating potential therapeutic applications in mood disorders.
Anticancer Activity
Recent investigations into related compounds have revealed anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines. The structural features of this compound suggest it may also possess similar activities.
Case Studies and Research Findings
Several studies highlight the biological potential of related compounds:
- GABA-A Modulation : A study identified that certain benzimidazole derivatives acted as PAMs at the GABA-A receptor, leading to increased metabolic stability compared to traditional drugs like alpidem .
- Histamine Receptor Studies : Research on imidazole derivatives indicated their role in modulating histamine receptors, demonstrating their potential in treating allergic responses and inflammation .
- Cytotoxicity Assays : In vitro studies on structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine or imidazole components could enhance therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Fluorine Position : The target compound’s 2-fluorophenyl group (vs. 4-fluoro in ) may alter steric interactions and electronic effects, impacting receptor binding .
- Linker Flexibility : Piperazine in the target compound provides conformational flexibility compared to rigid thioether () or sulfanyl () linkers.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
